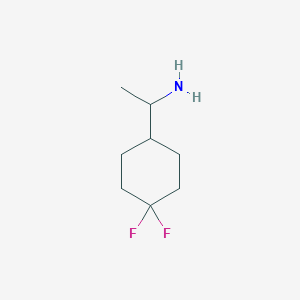

1-(4,4-Difluorocyclohexyl)ethan-1-amine

Übersicht

Beschreibung

1-(4,4-Difluorocyclohexyl)ethan-1-amine is a chemical compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)ethan-1-amine typically involves the fluorination of cyclohexane derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,4-Difluorocyclohexyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluorocyclohexanone, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4,4-Difluorocyclohexyl)ethan-1-amine has garnered attention in medicinal chemistry due to its potential as a building block for biologically active compounds. The fluorinated structure may enhance binding affinity to biological targets, which is crucial for drug development. Studies indicate that the compound can modulate enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions—such as oxidation to form ketones or reduction to yield different amine derivatives—makes it valuable in synthetic pathways.

Material Science

The unique properties of this compound enable its use in developing specialty chemicals and materials with unique characteristics. Its fluorinated nature can impart desirable properties such as increased thermal stability and resistance to degradation.

Research has shown that this compound can interact with specific receptors or enzymes, potentially influencing various biochemical processes. Preliminary studies suggest its utility in developing therapeutics targeting diseases where modulation of enzyme activity is beneficial.

Case Study 2: Fluorinated Analog Development

In a study focused on synthesizing fluorinated analogs of known biologically active compounds, this compound was employed as a precursor. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, highlighting the significance of fluorination in drug design.

Wirkmechanismus

The mechanism of action of 1-(4,4-Difluorocyclohexyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Fluorocyclohexyl)ethan-1-amine

- 1-(4,4-Difluorocyclohexyl)methanamine

- 1-(4,4-Difluorocyclohexyl)propan-1-amine

Uniqueness

1-(4,4-Difluorocyclohexyl)ethan-1-amine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, distinguishing it from other similar compounds.

Biologische Aktivität

1-(4,4-Difluorocyclohexyl)ethan-1-amine, also known as 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with two fluorine atoms, contributing to its lipophilicity and metabolic stability. Its molecular formula is CHFN, with a molecular weight of approximately 179.21 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, which is crucial for its interaction with various targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 179.21 g/mol |

| Lipophilicity | High |

| Stability | Enhanced due to fluorination |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluorocyclohexyl group enhances binding affinity, potentially modulating enzyme activity or receptor signaling pathways. Preliminary studies suggest that this compound may influence various biochemical processes, making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various contexts:

- Enzyme Interaction Studies : Research indicates that the compound interacts with multiple enzyme targets, demonstrating significant inhibitory effects on certain metabolic enzymes. These findings suggest potential applications in drug development aimed at diseases involving these enzymes.

- Therapeutic Applications : Investigations into the compound's therapeutic potential have highlighted its role in modulating pathways associated with neuropsychiatric disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating conditions like depression and anxiety .

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited superior binding affinity and selectivity towards specific targets compared to its analogs. This characteristic enhances its profile as a lead compound in pharmacological research .

Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Areas of interest include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions at play.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structural Modifications : Exploring derivatives that may enhance potency or reduce side effects.

Eigenschaften

IUPAC Name |

1-(4,4-difluorocyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXBNSCUACNFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.